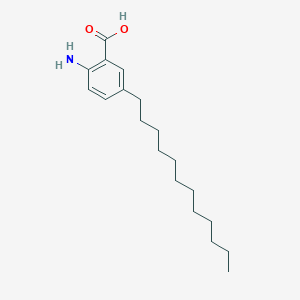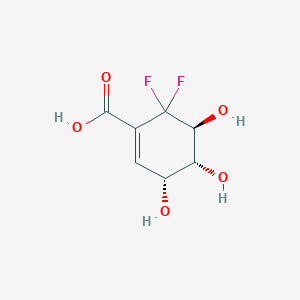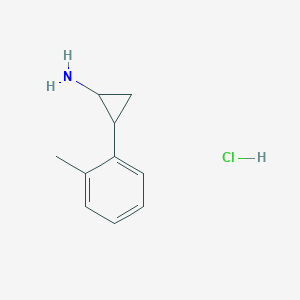
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride is a synthetic compound that belongs to the family of phenethylamines. It is known for its potential therapeutic effects and has been used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropanamine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate
Uniqueness
2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features and potential therapeutic effects. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-4-2-3-5-8(7)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |
Clé InChI |
DVIHPGKSYOCXCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


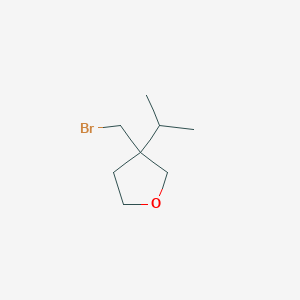
![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)

![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
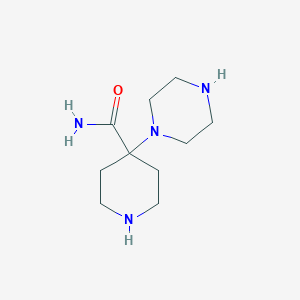
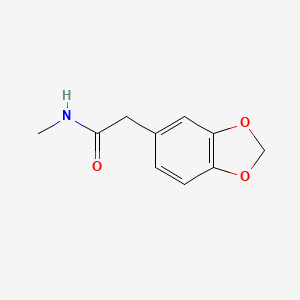
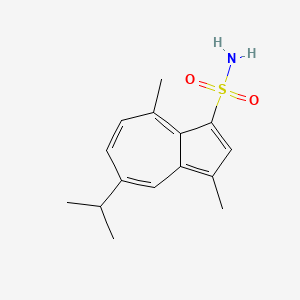
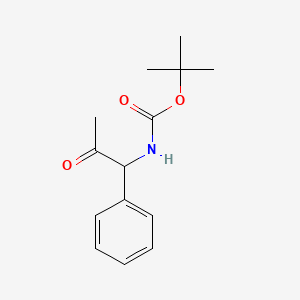
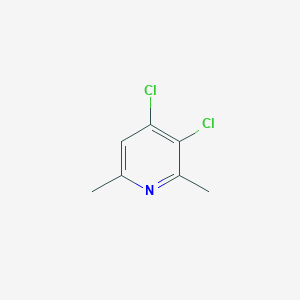
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
